
Phthalic-13C6 Anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic-13C6 anhydride is a chemical compound that is widely used in scientific research. It is a labeled compound, which means that it contains a specific isotope of carbon, 13C6. This labeling makes it useful in a variety of applications, including studies of metabolic pathways and drug metabolism.
Aplicaciones Científicas De Investigación
Heterocyclic Substrate in Organic Reactions
Phthalic Anhydride is a valuable and significant heterocyclic substrate in two- and multicomponent organic reactions . It’s a potent substrate to design a wide range of heterocyclic compounds that possess various kinds of properties and applications in chemistry, industry, and pharmaceuticals .
Synthesis of Heterocyclic Compounds
Phthalic Anhydride is used in the synthesis of a wide range of heterocyclic compounds . These compounds have various applications in different fields of chemistry, industry, and pharmaceuticals .
Esterification Reactions
Phthalic Anhydride is used in esterification reactions . The product of these reactions, phthalate esters, are used as plasticizers in the manufacture of flexible vinyl, which is used in consumer products, flooring, and wall coverings, food contact applications, and medical devices .
Multistep Synthesis
Phthalic Anhydride is used in multistep synthesis processes . It’s a key intermediate in the synthesis of many dyes, resins, pharmaceuticals, and other organic compounds .
Production of Plasticizers
Phthalic Anhydride is a key raw material in the production of plasticizers, used to increase the plasticity and fluidity of material . It’s primarily used to manufacture phthalate esters, which are used as plasticizers in vinyl chloride .
Production of Dyes and Resins
Phthalic Anhydride is used in the production of dyes and resins . It’s a key ingredient in the synthesis of certain dyes and resins due to its bifunctional cyclic anhydride moiety .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Phthalic-13C6 Anhydride can be achieved through the oxidation of Phthalic-13C6 Acid.", "Starting Materials": [ "Phthalic-13C6 Acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. acetic acid or sulfuric acid)" ], "Reaction": [ "Dissolve Phthalic-13C6 Acid in the solvent", "Add the oxidizing agent slowly to the solution while stirring", "Heat the mixture to a temperature between 60-80°C", "Continue stirring and heating until the reaction is complete (indicated by the disappearance of the starting material)", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum to obtain Phthalic-13C6 Anhydride" ] } | |
Número CAS |
1173019-01-6 |
Nombre del producto |
Phthalic-13C6 Anhydride |
Fórmula molecular |
C₂¹³C₆H₄O₃ |
Peso molecular |
154.07 |
Sinónimos |
1,2-Benzenedicarboxylic Anhydride--13C6; 1,3-Phthalandione-13C6; 2-Benzofuran-1,3-dione-13C6; Araldite HT 901-13C6; ESEN-13C6; HT 901-13C6; NSC 10431-13C6; Phthalandione-13C6; Phthalanhydride-13C6; Phthalic Acid Anhydride-13C6; Retarder AK-13C6; Reta |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




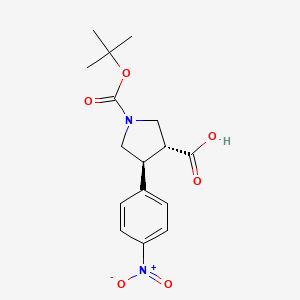

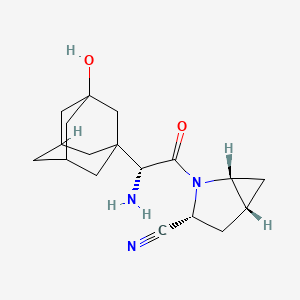
![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)

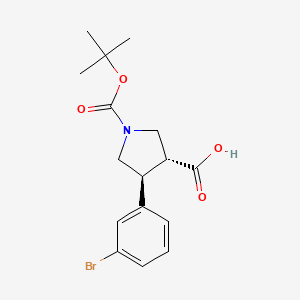
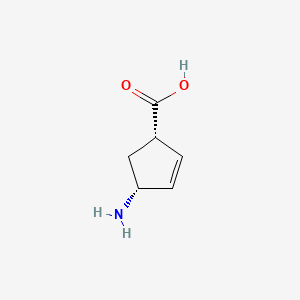
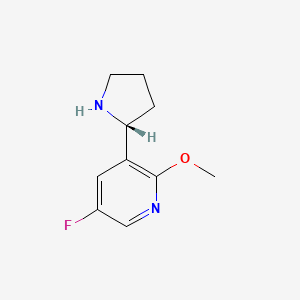
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
